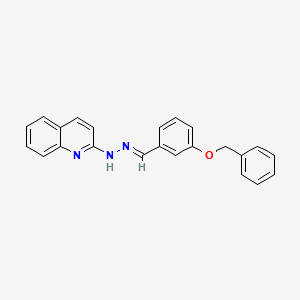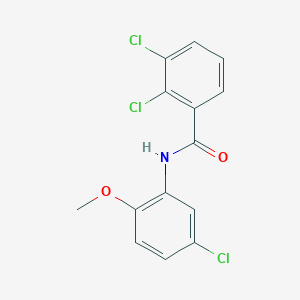![molecular formula C13H12N2O4S B5758163 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5758163.png)
4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide, also known as FTY720 or fingolimod, is a synthetic compound that was initially developed as an immunosuppressant drug. However, further research has revealed its potential use in treating various medical conditions, such as multiple sclerosis, organ transplantation, and cancer.
Mecanismo De Acción
4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide works by binding to a receptor called sphingosine-1-phosphate receptor 1 (S1P1) on the surface of immune cells. This binding prevents the immune cells from leaving the lymph nodes and entering the bloodstream, where they can cause damage to tissues and organs. By trapping the immune cells in the lymph nodes, 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide reduces their ability to attack healthy tissues and organs.
Biochemical and Physiological Effects
4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide has several biochemical and physiological effects on the body. It reduces the number of circulating immune cells, particularly T cells, which are involved in the immune response. 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide also reduces the production of pro-inflammatory cytokines, which are molecules that promote inflammation in the body. By reducing inflammation and immune activity, 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide can help to prevent tissue damage and improve overall health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide in lab experiments is its well-established mechanism of action. Researchers can use 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide to modulate the immune system and study its effects on various diseases and conditions. However, 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide can also have off-target effects on other receptors in the body, which can complicate data interpretation. Additionally, 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide can be difficult to work with due to its low solubility in water and tendency to degrade over time.
Direcciones Futuras
There are several future directions for research on 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide. One area of interest is its potential use in treating other autoimmune diseases, such as rheumatoid arthritis and lupus. 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide has also shown promise in treating inflammatory bowel disease and graft-versus-host disease. Another area of research is the development of new analogs of 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide that can target specific receptors and have fewer off-target effects. Finally, researchers are exploring the use of 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide is synthesized through a multi-step process that involves the reaction of 2-amino-2-methyl-1-propanol with 2,4,5-trichlorophenyl isocyanate to form the intermediate compound, N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenyl)urea. This intermediate is then reacted with 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonyl chloride to produce 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use in treating multiple sclerosis (MS). MS is a chronic autoimmune disease that affects the central nervous system and can lead to disability. 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide works by modulating the immune system, preventing immune cells from attacking the myelin sheath that surrounds nerve fibers. Clinical trials have shown that 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide can reduce the frequency of relapses in MS patients and slow the progression of the disease.
4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide has also been studied for its potential use in organ transplantation. Organ rejection occurs when the recipient's immune system recognizes the transplanted organ as foreign and attacks it. 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide has been shown to prevent organ rejection by suppressing the immune system's response to the transplanted organ. Clinical trials have demonstrated that 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide can improve the success rate of organ transplantation and reduce the need for immunosuppressive drugs.
Another area of research for 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide is cancer treatment. 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide has been shown to induce apoptosis (cell death) in cancer cells and inhibit their growth. Preclinical studies have demonstrated that 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide can be effective in treating various types of cancer, including breast cancer, prostate cancer, and leukemia.
Propiedades
IUPAC Name |
4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c14-20(17,18)11-5-3-10(4-6-11)15-8-7-12(16)13-2-1-9-19-13/h1-9,15H,(H2,14,17,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLWPNZEITZEBS-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(N-ethoxybutanimidoyl)-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5758096.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5758111.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5758137.png)
![4-[1-(phenylethynyl)cyclopentyl]morpholine](/img/structure/B5758146.png)


![N-cyclopentyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5758166.png)

![1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole](/img/structure/B5758180.png)
![2-furaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5758183.png)